molecular formula C21H18FNO5S B3485160 5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate

5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate

Cat. No. B3485160
M. Wt: 415.4 g/mol
InChI Key: RBJYGXLKCBYFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate, also known as DNTB, is an organic compound used in scientific research for its unique properties. DNTB is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Mechanism of Action

When 5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate is hydrolyzed by esterases, it produces a yellow color that can be measured spectrophotometrically. The mechanism of action involves the hydrolysis of the ester bond between the cyclohexenone and 4-fluorobenzoic acid moieties, which results in the release of the 4-nitrophenyl thiol group. This thiol group reacts with 2,4-dinitrophenylhydrazine to produce a yellow-colored compound that can be measured at 405 nm.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living organisms as it is primarily used in vitro.

Advantages and Limitations for Lab Experiments

5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate has several advantages for lab experiments. It is a stable compound that can be stored at room temperature for extended periods of time. It is also relatively inexpensive and easy to synthesize. However, this compound has some limitations. It is not specific to carboxylesterase activity and can also be hydrolyzed by other esterases. Additionally, this compound is not suitable for use in vivo as it is toxic to living organisms.

Future Directions

There are several future directions for the use of 5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate in scientific research. One potential application is in the development of new drugs that target carboxylesterases. This compound can be used to screen potential drug candidates for their ability to inhibit or activate carboxylesterase activity. Another potential application is in the study of the role of esterases in disease. This compound can be used to measure changes in carboxylesterase activity in various disease states, which can provide insight into the underlying mechanisms of these diseases. Finally, this compound can be used in the development of new diagnostic tools for diseases such as Alzheimer's disease. By measuring changes in acetylcholinesterase activity using this compound, it may be possible to develop more accurate diagnostic tests for this disease.

Scientific Research Applications

5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate is primarily used in scientific research as a chromogenic substrate for the measurement of esterase activity. Esterases are enzymes that hydrolyze ester bonds and are involved in various biological processes such as lipid metabolism and drug metabolism. This compound is specifically used to measure carboxylesterase activity, which is important in drug metabolism and toxicity studies. This compound is also used as a substrate for the measurement of acetylcholinesterase activity, which is important in the diagnosis of certain diseases such as Alzheimer's disease.

properties

IUPAC Name

[5,5-dimethyl-2-(4-nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5S/c1-21(2)11-17(24)19(29-16-9-7-15(8-10-16)23(26)27)18(12-21)28-20(25)13-3-5-14(22)6-4-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJYGXLKCBYFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate
Reactant of Route 2
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5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate
Reactant of Route 3
5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate
Reactant of Route 5
5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate
Reactant of Route 6
5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.